
6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related pyrimidine derivatives, which can offer insights into the general behavior and characteristics of such compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. Paper describes a one-pot condensation method to synthesize substituted pyrimidines. This method involves the reaction of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst. While the specific compound of interest is not mentioned, the synthesis of related compounds suggests that a similar approach could potentially be adapted for its synthesis, possibly involving chloroacetyl chloride as an acylating agent for introducing the chloroacetyl group.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. Paper reports the successful synthesis of a chloro-substituted pyrimidine derivative and its characterization using 1H NMR, 13C NMR, FT-IR, and HRMS. Single-crystal X-ray diffraction and density functional theory (DFT) were used to optimize the structure. The agreement between theoretical and experimental values confirms the reliability of these methods for structural analysis. These techniques could be applied to determine the molecular structure of "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione."
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Paper uses DFT to investigate the physicochemical properties of a chloro-substituted pyrimidine derivative. The analysis of frontier molecular orbitals and molecular electrostatic potentials provides insights into the compound's reactivity, stability, and interaction with other molecules. Similar DFT studies could be conducted on "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione" to predict its properties.
Relevant Case Studies
While the provided papers do not contain case studies on the specific compound, they do offer insights into the biological activities of related compounds. For instance, paper explores the anti-inflammatory activity of a methylpyrimidine derivative, indicating the potential for biological activity in pyrimidine derivatives. This suggests that "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione" could also possess interesting biological properties, warranting further investigation.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis
A study by Clark and Southon (1974) explored the synthesis of various heterocyclic compounds, including derivatives of 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. They demonstrated the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid to yield specific pyrimidothiazines, shedding light on potential applications in synthetic chemistry and drug development (Clark & Southon, 1974).
Synthesis and Anti-Inflammatory Activity
Lin-lin et al. (2010) investigated the synthesis of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine, starting from a compound structurally similar to 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. They explored the reaction's yield and conditions, and the synthesized compound exhibited significant anti-inflammatory effects, highlighting its potential in pharmaceutical applications (Shang Lin-lin & C. Dong, 2010).
Crystal Structure Analysis
In a study conducted by Kirfel, Schwabenländer, and Müller (1997), the crystal structure of a compound closely related to 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione was analyzed. This research contributes to a deeper understanding of the structural aspects of such compounds, which is crucial for their application in various scientific fields (Kirfel et al., 1997).
Pyrimidine Derivative Synthesis
Another study by Abdelrazek et al. (2019) reported on the synthesis of pyrimidine derivatives, including those structurally related to 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. Their research, which used a one-pot, three-component synthesis method in aqueous media, highlights the compound's potential in streamlining synthetic processes in chemistry (Abdelrazek et al., 2019).
Propiedades
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-2-12-6(10)5(4(13)3-9)7(14)11-8(12)15/h2-3,10H2,1H3,(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGGWIEWONRKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C(=O)CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407100 |
Source


|
| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
67130-67-0 |
Source


|
| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


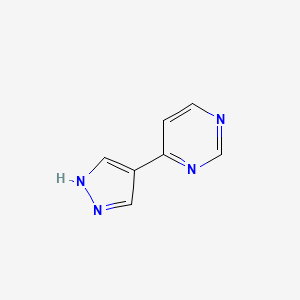

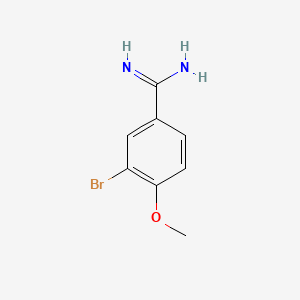

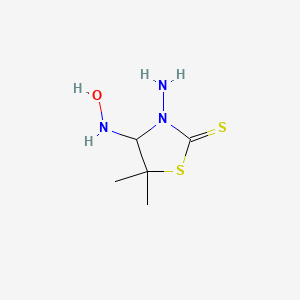
![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)
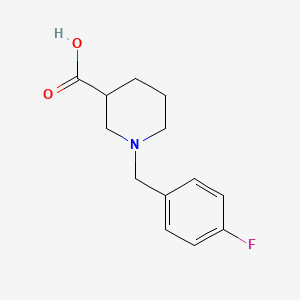
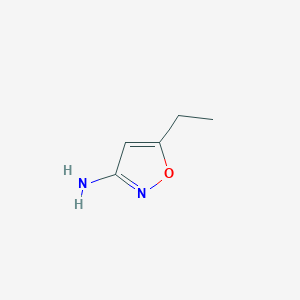
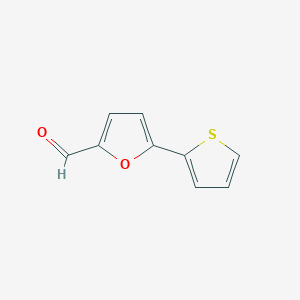
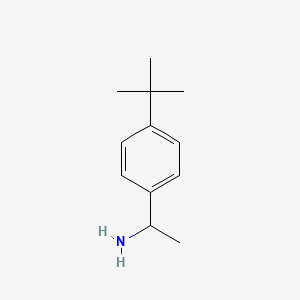
![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)
![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)
![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)